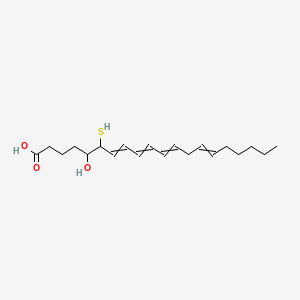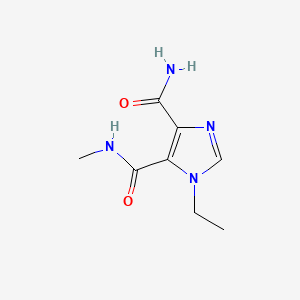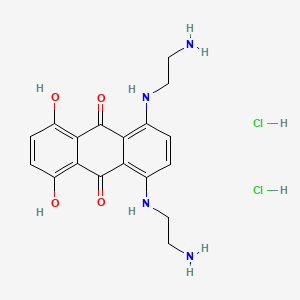
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride is a synthetic organic compound known for its distinctive structure and significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aminoethyl groups attached to an anthracenedione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride typically involves the condensation of alkylenediamines with quinizarin or 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reactants are combined in reactors under controlled conditions. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the anthracenedione core, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The aminoethyl groups can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted anthracenedione derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It has been investigated for its potential therapeutic properties, including anticancer activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(aminomethyl)benzene: This compound has a similar structure but lacks the anthracenedione core, resulting in different chemical and biological properties.
2-(1-Piperazinyl)ethylamine: Another related compound with a piperazine ring, which imparts different reactivity and applications.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-, dihydrochloride is unique due to its anthracenedione core, which provides distinct electronic and steric properties. This uniqueness allows it to interact with biological molecules in ways that similar compounds cannot, making it valuable in research and potential therapeutic applications.
Properties
CAS No. |
70476-81-2 |
|---|---|
Molecular Formula |
C18H22Cl2N4O4 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1,4-bis(2-aminoethylamino)-5,8-dihydroxyanthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C18H20N4O4.2ClH/c19-5-7-21-9-1-2-10(22-8-6-20)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26;;/h1-4,21-24H,5-8,19-20H2;2*1H |
InChI Key |
VOEMLSBPODOHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl |
Key on ui other cas no. |
70476-81-2 |
Related CAS |
96555-65-6 (Parent) |
Synonyms |
1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone dihydrochloride AEAD CL 232,468 CL 232468 CL-232468 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


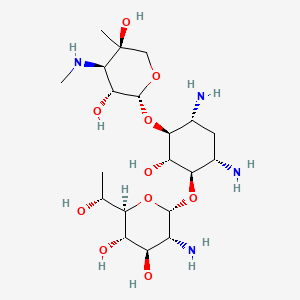
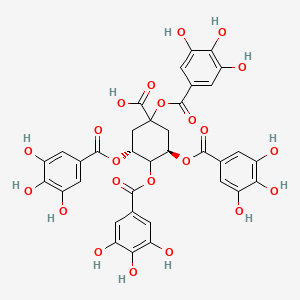
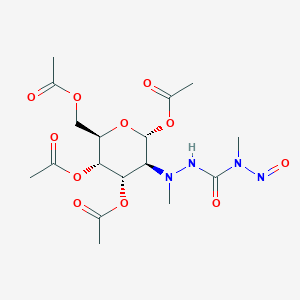
![4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione](/img/structure/B1208735.png)


![10-[(3-Chlorophenyl)methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208741.png)
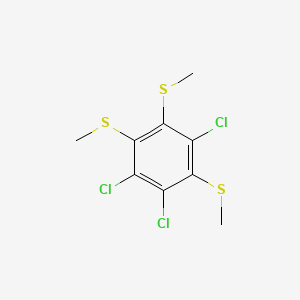

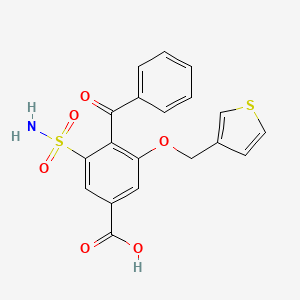
![2-[2-Nitro-4-[3-nitro-4-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)amino]phenyl]sulfonylanilino]pentanedioic acid](/img/structure/B1208748.png)
